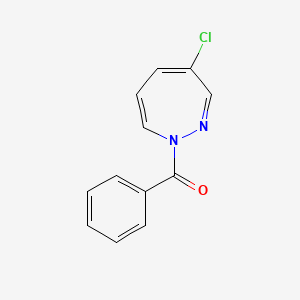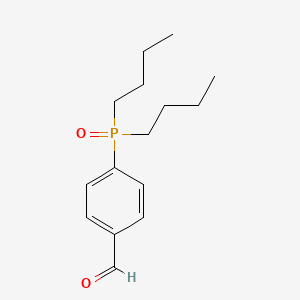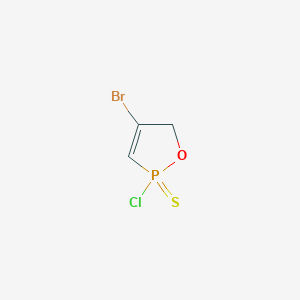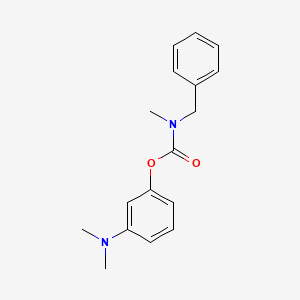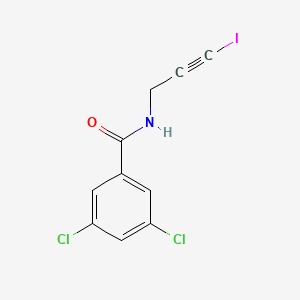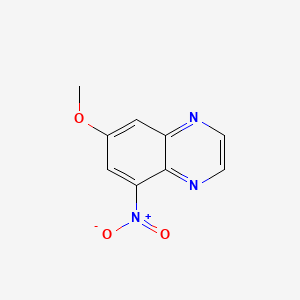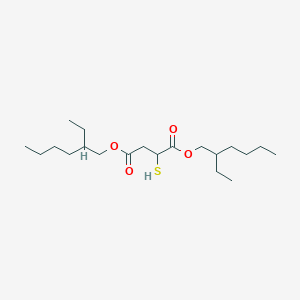
Bis(2-ethylhexyl) 2-sulfanylbutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexyl) 2-sulfanylbutanedioate is an organic compound with the molecular formula C16H30O4S It is a diester derived from 2-ethylhexanol and 2-sulfanylbutanedioic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) 2-sulfanylbutanedioate typically involves the esterification of 2-ethylhexanol with 2-sulfanylbutanedioic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is typically obtained in high purity through a series of purification steps, including filtration, distillation, and drying.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-ethylhexyl) 2-sulfanylbutanedioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Bis(2-ethylhexyl) 2-sulfanylbutanedioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential as a biochemical probe or as a component in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of Bis(2-ethylhexyl) 2-sulfanylbutanedioate involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the ester groups can undergo hydrolysis, releasing 2-ethylhexanol and 2-sulfanylbutanedioic acid, which may have their own biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) phthalate: A widely used plasticizer with similar ester groups but different core structure.
Bis(2-ethylhexyl) maleate: Another ester compound with similar alkyl groups but different acid component.
Bis(2-ethylhexyl) adipate: A plasticizer with similar ester groups but different dicarboxylic acid component.
Uniqueness
Bis(2-ethylhexyl) 2-sulfanylbutanedioate is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
65291-46-5 |
|---|---|
Molekularformel |
C20H38O4S |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
bis(2-ethylhexyl) 2-sulfanylbutanedioate |
InChI |
InChI=1S/C20H38O4S/c1-5-9-11-16(7-3)14-23-19(21)13-18(25)20(22)24-15-17(8-4)12-10-6-2/h16-18,25H,5-15H2,1-4H3 |
InChI-Schlüssel |
GEYHEVWPSORTSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)
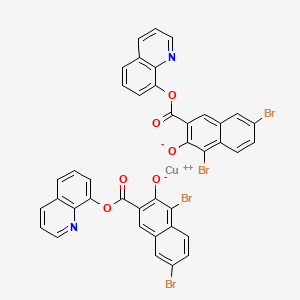

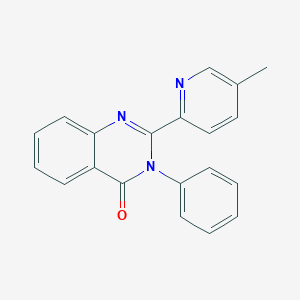
![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)
![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)
